molecular formula C17H14N4O2 B1398059 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid CAS No. 849235-68-3

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Cat. No.: B1398059
CAS No.: 849235-68-3
M. Wt: 306.32 g/mol
InChI Key: WTKURPVKNVDIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.

Result of Action

The result of the action of this compound is a decrease in cell proliferation and an increase in cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as chronic myelogenous leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Biochemical Analysis

Biochemical Properties

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition is significant in the treatment of certain cancers, as it can prevent the proliferation of cancer cells. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby blocking their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways that promote cell growth and survival . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . The inhibition of tyrosine kinase activity leads to a cascade of downstream effects, including the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also interact with other enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . It may also bind to specific proteins that facilitate its transport and accumulation in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit tyrosine kinases. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-68-3
Record name 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 41 (3.68 g, 11.5 mmol) in a mixture of THF (23 ml) and MeOH (23 ml) was added a solution of LiOH—H2O (1.06 g, 25.3 mmol) in water (11.5 ml) at room temperature. The reaction mixture was stirred at 40° C. overnight, cooled to the room temperature, and an aqueous solution of HCl (12.8 ml, 2N) was added (pH˜4-5). The mixture was concentrated to dryness; the formed solid was triturated with water, filtered off, washed with minimum H2O and dried to afford the title compound 42 (3.44 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 12.83 (bs, 1H), 9.23 (bs, 1H), 8.73-8.66 (m, 1H) 8.46-8.36 [m, included at 8.42 (d, J=5.1 Hz), 2H], 8.02 (t, J=6.3 Hz, 1H), 7.91 (d, J=8.2 Hz, 2H), 7.60-7.40 (m, 3H), 7.28 (d, J=5.1 Hz, 1H), 4.67 (d, J=6.3 Hz, 2H).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
LiOH—H2O
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 3
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 6
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.